Sorbitan monooleate

Descripción

Propiedades

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKJDSIEKMTRX-AAZCQSIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027397 | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |

| Record name | Sorbitan monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1338-43-8 | |

| Record name | Sorbitan monooleate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITAN MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sorbitan Monooleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Synthesis, and Applications of a Versatile Excipient.

Introduction

Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1] It is a complex mixture of partial esters of oleic acid with sorbitol and its anhydrides, primarily 1,4-sorbitan.[2][3] Its lipophilic nature makes it an excellent emulsifying agent, particularly for the formation of stable water-in-oil (W/O) emulsions.[1][4] In drug development, this compound is a critical excipient used as a wetting agent, dispersant, and solubilizer to enhance the stability and bioavailability of lipophilic active pharmaceutical ingredients (APIs).[1][5] This technical guide provides a detailed examination of its chemical structure, properties, synthesis, and relevant experimental protocols for its analysis.

Chemical Structure and Identification

This compound is not a single chemical entity but a mixture of related compounds. The primary component is the oleic acid ester of 1,4-sorbitan. The molecule possesses a hydrophilic head (the sorbitan ring with free hydroxyl groups) and a long lipophilic tail (the oleic acid chain).

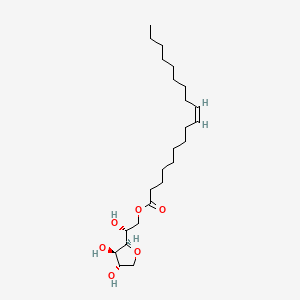

The IUPAC name for the principal component is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate.[6]

Caption: Chemical Structure of 1,4-Sorbitan Monooleate.

Physicochemical Properties

The functional properties of this compound are dictated by its physicochemical characteristics. These properties are crucial for formulation scientists to determine its suitability for specific applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₄O₆ | [2][6] |

| Molecular Weight | 428.6 g/mol | [2][6] |

| CAS Number | 1338-43-8 | [6] |

| Appearance | Amber to brown, viscous oily liquid | [3] |

| HLB Value | 4.3 | [1][4] |

| Density | ~0.986 g/mL at 25°C | [7] |

| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol, isopropanol, ether, and mineral oils. | [1][3] |

| Saponification Value | 145 - 160 mg KOH/g | [3] |

| Hydroxyl Value | 193 - 210 mg KOH/g | [3] |

| Acid Value | ≤ 8 mg KOH/g | [3] |

| Water Content | ≤ 2.0% | [3] |

Synthesis of this compound

This compound is produced through the esterification of sorbitol and its anhydrides (sorbitan) with oleic acid. A common industrial method involves a two-step process to optimize the yield of the desired monoester and control the product's properties.

-

Etherification (Dehydration): Sorbitol is heated under vacuum with an acidic catalyst to induce intramolecular dehydration, forming a mixture of cyclic ethers known as sorbitan. The primary product is 1,4-sorbitan.

-

Esterification: The resulting sorbitan is then reacted with oleic acid at a high temperature, often with an alkaline catalyst, to form the this compound esters. Water is continuously removed to drive the reaction to completion.

Caption: Two-step synthesis workflow for this compound.

Mechanism of Action in Drug Delivery

This compound does not have a direct pharmacological effect or interact with specific signaling pathways. Its utility in drug development stems from its properties as a surface-active agent. As a non-ionic surfactant with a low HLB value, it is highly effective at reducing the interfacial tension between oil and water phases. This allows for the formation of stable water-in-oil (W/O) emulsions, where fine droplets of an aqueous phase (which can contain a hydrophilic drug) are dispersed within a continuous oil phase (which can contain a lipophilic drug). This emulsification is crucial for:

-

Improving Bioavailability: By dispersing lipophilic drugs in a formulation, it can enhance their dissolution and subsequent absorption.[1]

-

Stabilizing Formulations: It prevents the coalescence of dispersed droplets, ensuring the homogeneity and stability of creams, lotions, and ointments.[1][5]

-

Wetting and Dispersing: It acts as a wetting agent for hydrophobic powders, facilitating their dispersion in liquid vehicles.[1]

Caption: Mechanism of this compound as a W/O emulsifier.

Experimental Protocols

Assay of this compound (Based on JECFA)

This protocol determines the percentage of fatty acids and polyols in a this compound sample through saponification.

I. Materials and Reagents:

-

This compound sample

-

Ethanol

-

Potassium hydroxide (KOH)

-

Dilute sulfuric acid (1 in 2)

-

Petroleum ether

-

Potassium hydroxide solution (1 in 10)

-

Hot alcohol (dehydrated)

-

500-mL round-bottom flask, 800-mL beaker, 500-mL separator, condenser, steam bath, tared dishes.

II. Saponification Procedure:

-

Accurately weigh approximately 25 g of the this compound sample into a 500-mL round-bottom flask.[3]

-

Add 250 mL of alcohol and 7.5 g of potassium hydroxide.[3]

-

Connect a condenser and reflux the mixture for 1 to 2 hours.[3]

-

Transfer the mixture to an 800-mL beaker, rinsing the flask with about 100 mL of water and adding it to the beaker.[3]

-

Heat on a steam bath to evaporate the alcohol until the odor is no longer detectable. Adjust the final volume to approximately 250 mL with hot water.[3]

III. Separation of Fatty Acids:

-

Neutralize the soap solution with dilute sulfuric acid, adding a 10% excess. Heat and stir until the fatty acid layer separates.[3]

-

Transfer the fatty acids to a 500-mL separator. Wash the aqueous polyol layer with three 20-mL portions of hot water and combine the washings.[3]

-

Extract the combined aqueous layer with three 20-mL portions of petroleum ether. Add these extracts to the fatty acid layer.[3]

-

Evaporate the solvent from the fatty acid layer to dryness in a tared dish, cool, and weigh.[3]

IV. Separation of Polyols:

-

Neutralize the polyol solution from step III.2 with a 1 in 10 KOH solution to a pH of 7.[3]

-

Evaporate this solution to a moist residue.[3]

-

Separate the polyols from the salts by performing several extractions with hot alcohol.[3]

-

Evaporate the alcohol extracts to dryness in a tared dish, cool, and weigh. Avoid excessive heating.[3]

Determination of Hydrophile-Lipophile Balance (HLB) Value

The HLB value is a semi-empirical value that indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant. For fatty acid esters like this compound, it can be calculated using Griffin's method or determined experimentally.

I. Calculation Method (for polyhydric alcohol fatty acid esters): The HLB can be approximated using the following formula: HLB = 20 * (1 - S / A) Where:

II. Experimental Determination (Emulsion Stability Method):

-

Prepare a series of surfactant blends with known HLB values by mixing this compound (low HLB) with a high HLB surfactant (e.g., Polysorbate 80) in varying ratios.[9]

-

Use each surfactant blend to prepare an emulsion with the specific oil phase intended for the final formulation.

-

Observe the stability of the resulting emulsions over time. The emulsion that exhibits the highest stability (e.g., least phase separation, smallest droplet size) corresponds to the "required HLB" of that oil phase.[9]

-

The HLB of the surfactant blend that produces the most stable emulsion is considered the optimal HLB for that system.

Applications in Research and Drug Development

This compound is a versatile excipient with a long history of use in pharmaceutical formulations.

-

Topical Formulations: It is a primary emulsifier in creams, ointments, and lotions, ensuring the uniform distribution of the API and providing desirable sensory characteristics.[2]

-

Parenteral Formulations: It is used to create stable emulsions for intravenous administration of lipophilic drugs.

-

Oral Drug Delivery: It can be used in self-emulsifying drug delivery systems (SEDDS) to improve the solubility and oral bioavailability of poorly water-soluble drugs.

-

Vaccine Adjuvants: Sorbitan esters, in combination with polysorbates, are components of adjuvants used to enhance the immune response to vaccines.

-

Research Applications: In research, it is used to create nanoemulsions for transdermal drug delivery studies and as a dispersant for materials like zinc oxide and calamine in pharmaceutical bases.[1]

Conclusion

This compound is a fundamentally important non-ionic surfactant in the field of drug development. Its well-characterized physicochemical properties, particularly its low HLB value, make it an indispensable tool for formulating stable water-in-oil emulsions and enhancing the delivery of lipophilic active pharmaceutical ingredients. A thorough understanding of its chemical structure, synthesis, and functional properties, as detailed in this guide, is essential for formulation scientists and researchers aiming to develop safe, stable, and effective drug products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. fao.org [fao.org]

- 4. btsjournals.com [btsjournals.com]

- 5. Articles [globalrx.com]

- 6. Sorbitan mono-(9Z)-9-octadecenoate | C24H44O6 | CID 9920342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Monooleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for sorbitan monooleate (Span® 80), a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in accessible formats and visualizing complex workflows.

Introduction to this compound

This compound is a mixture of partial esters of sorbitol and its mono- and dianhydrides with oleic acid.[1][2] The predominant component is 1,4-sorbitan monooleate.[1][2] It is a lipophilic surfactant with a low hydrophilic-lipophilic balance (HLB) value, typically around 4.3, making it an excellent water-in-oil (W/O) emulsifier, stabilizer, and dispersing agent.[3][4] Its chemical structure consists of a polar sorbitan head group and a nonpolar oleic acid tail.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of sorbitol with oleic acid. This process can be broadly categorized into two main approaches: a one-step direct esterification and a two-step process involving the initial dehydration of sorbitol to sorbitan, followed by esterification.

One-Step Synthesis: Direct Esterification

In the one-step method, sorbitol and oleic acid are reacted together in the presence of a catalyst at high temperatures.[5] This process involves simultaneous intramolecular dehydration of sorbitol to form sorbitan and subsequent esterification with oleic acid.

Reaction Scheme:

Sorbitol + Oleic Acid → this compound + Water

A variety of catalysts can be employed in the one-step synthesis, including acidic, alkaline, and composite catalysts.[6][7] The choice of catalyst influences the reaction time, temperature, and the final product's composition and color.[7]

Experimental Protocol: One-Step Synthesis with a Composite Catalyst

This protocol is based on a patented industrial process.[7]

Materials:

-

Oleic Acid

-

Sorbitol (70% solution)

-

Composite Catalyst (e.g., Sodium Hydroxide and Phosphorous Acid)[7]

Equipment:

-

Vacuum reaction kettle with a heating and cooling system

-

Material circulating pump

-

Condenser for water removal

Procedure:

-

Charge the vacuum reaction kettle with oleic acid, sorbitol, and the composite catalyst.[7]

-

Begin heating the mixture with steam to approximately 160°C while maintaining a vacuum of 0.07-0.09 MPa.[7]

-

Once the material temperature exceeds 165°C, activate the material circulating pump to ensure thorough mixing.[7]

-

Switch from steam to thermal oil for heating, increasing the temperature to 220-240°C. Once the material reaches 190°C, further raise the thermal oil temperature to 240-260°C.[7]

-

Maintain the final reaction temperature at 210-220°C under a vacuum of 0.09-0.098 MPa.[7]

-

The reaction is typically carried out for 8.5-9 hours.[7] Monitor the reaction progress by taking samples every 15-30 minutes and observing the product's transparency.[7]

-

Once the product is transparent, indicating the completion of the reaction, cool the mixture to 80-90°C.[7]

-

Break the vacuum to obtain the crude this compound product.[7]

Table 1: Reaction Parameters for One-Step Synthesis

| Parameter | Value | Reference |

| Reactants | Sorbitol, Oleic Acid | [7] |

| Catalyst | Composite (e.g., NaOH, H3PO3) | [7] |

| Temperature | 160°C initially, up to 220°C | [7] |

| Pressure | 0.07-0.098 MPa (Vacuum) | [7] |

| Reaction Time | 8.5 - 9 hours | [7] |

Diagram 1: One-Step Synthesis Workflow

Caption: Workflow for the one-step synthesis of this compound.

Two-Step Synthesis: Dehydration Followed by Esterification

The two-step synthesis offers better control over the reaction and can lead to a product with a lighter color and fewer by-products.[3]

Step 1: Dehydration of Sorbitol to Sorbitan

Sorbitol is first dehydrated in the presence of an etherification catalyst to form a mixture of sorbitans (e.g., 1,4-sorbitan, 1,5-sorbitan).[3]

Experimental Protocol: Sorbitol Dehydration

This protocol is based on a laboratory-scale study.[3]

Materials:

-

Sorbitol

-

Etherification Catalyst (e.g., a specialized catalyst denoted as Z1 in a study, or common acids like p-toluenesulfonic acid)[3][6]

Equipment:

-

Reaction vessel with heating and vacuum capabilities

-

Nitrogen inlet

Procedure:

-

Charge the reaction vessel with sorbitol and the etherification catalyst (e.g., 1.1% w/w of sorbitol).[3]

-

Provide a nitrogen atmosphere and apply a vacuum of at least 0.096 MPa.[3]

-

Heat the mixture to the reaction temperature (e.g., 150°C) and maintain for the desired reaction time (e.g., 90 minutes).[3]

-

The reaction progress can be monitored by measuring the hydroxyl value of the resulting sorbitan. A target hydroxyl value is typically in the range of 1375-1399 mgKOH/g.[3]

Step 2: Esterification of Sorbitan with Oleic Acid

The resulting sorbitan mixture is then esterified with oleic acid in the presence of an esterification catalyst.

Experimental Protocol: Sorbitan Esterification

This protocol is a continuation of the previous step.[3]

Materials:

-

Sorbitan (from Step 1)

-

Oleic Acid

-

Esterification Catalyst (e.g., a mixture of NaOH and Na2CO3)[3]

Equipment:

-

Same reaction vessel as in Step 1

Procedure:

-

To the sorbitan from the previous step, add oleic acid (e.g., at a molar ratio of 1:1.61 sorbitol to oleic acid) and the esterification catalyst.[3]

-

Maintain a nitrogen atmosphere and a vacuum of at least 0.096 MPa.[3]

-

Heat the reaction mixture to the esterification temperature (e.g., 200°C) and hold for the required time (e.g., 150 minutes).[3]

-

Monitor the reaction by measuring the acid value of the product, with a target of ≤ 7 mgKOH/g.[3]

-

Cool the mixture to obtain the crude this compound.

Table 2: Reaction Parameters for Two-Step Synthesis

| Step | Parameter | Value | Reference |

| 1. Dehydration | Reactant | Sorbitol | [3] |

| Catalyst | Etherification Catalyst (e.g., Z1) | [3] | |

| Temperature | 150°C | [3] | |

| Pressure | ≥ 0.096 MPa (Vacuum) | [3] | |

| Reaction Time | 90 minutes | [3] | |

| 2. Esterification | Reactants | Sorbitan, Oleic Acid | [3] |

| Catalyst | Esterification Catalyst (e.g., NaOH/Na2CO3) | [3] | |

| Temperature | 200°C | [3] | |

| Pressure | ≥ 0.096 MPa (Vacuum) | [3] | |

| Reaction Time | 150 minutes | [3] |

Diagram 2: Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Purification of this compound

Crude this compound contains unreacted starting materials, by-products such as isosorbide esters and di- and triesters of sorbitan, and residual catalyst.[1] Purification is essential to meet the stringent quality requirements for pharmaceutical and other applications.

Neutralization and Washing

A common initial purification step involves neutralizing any acidic or basic catalysts followed by washing to remove water-soluble impurities.

Experimental Protocol: Saponification and Extraction for Assay (Adaptable for Purification Insight)

This protocol is based on an assay method which can inform a purification strategy.[1]

Materials:

-

Crude this compound

-

Ethanol

-

Potassium Hydroxide

-

Sulfuric Acid (dilute)

-

Petroleum Ether

-

Hot Water

Equipment:

-

Round-bottom flask with condenser

-

Separatory funnel

-

Beakers

Procedure:

-

Saponify the crude product by refluxing with alcoholic potassium hydroxide.[1]

-

After saponification, evaporate the alcohol.[1]

-

Neutralize the resulting soap solution with dilute sulfuric acid, adding a slight excess.[1] This will separate the fatty acids.

-

Transfer the mixture to a separatory funnel. The fatty acid layer (containing this compound and other esters) will separate from the aqueous layer (containing polyols and salts).

-

Wash the fatty acid layer with several portions of hot water to remove residual polyols.[1]

-

The aqueous layer can be further extracted with a nonpolar solvent like petroleum ether to recover any remaining fatty acid components.[1]

-

Combine the organic layers and evaporate the solvent to obtain the purified this compound.

Solvent Extraction

A more refined purification can be achieved using a liquid-liquid extraction process to remove hydrophilic impurities like unreacted polyols.[8]

Experimental Protocol: Purification by Solvent Extraction

This protocol is based on a patented purification method.[8]

Materials:

-

Crude this compound

-

Hydrocarbon solvent (e.g., hexane)

-

Polar organic solvent (e.g., isopropanol)

-

Aqueous metal salt solution (e.g., 10% w/w sodium sulfate solution)[8]

Equipment:

-

Mixing vessel

-

Separatory funnel

Procedure:

-

Dissolve the crude this compound in a mixture of a hydrocarbon and a polar organic solvent (e.g., a 1:1 mixture of hexane and isopropanol).[8]

-

Add the aqueous metal salt solution to the organic solution in a separatory funnel. The ratio of the organic solution to the salt solution can be varied, for example, 1:1.[8]

-

Shake the funnel vigorously and allow the phases to separate. The organic phase contains the purified sorbitan ester, while the aqueous phase contains the polyol impurities.[8]

-

Separate the organic phase and remove the solvents (e.g., by rotary evaporation) to obtain the purified this compound.[8]

Diagram 3: Purification Workflow by Solvent Extraction

References

- 1. fao.org [fao.org]

- 2. niir.org [niir.org]

- 3. btsjournals.com [btsjournals.com]

- 4. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]

- 5. CN102260228A - Production process for synthesizing pharmaceutic adjuvant of sorbitan oleate or Span-80 by one step - Google Patents [patents.google.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. CN104230859A - Preparation technique of this compound - Google Patents [patents.google.com]

- 8. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Monooleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of Sorbitan monooleate, a widely utilized non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. This document outlines its physicochemical properties, detailed experimental protocols for HLB determination, and its application in emulsion formation.

Core Concept: The HLB Value

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to describe the degree to which a surfactant is hydrophilic or lipophilic. The scale, developed by Griffin, is a critical parameter for selecting the appropriate emulsifier to achieve stable emulsions. Surfactants with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.

This compound, commercially known as Span® 80, is characterized by a low HLB value, indicating its strong lipophilic nature.

Quantitative Data: Physicochemical Properties of this compound

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| HLB Value | 4.3 | [1][2] |

| Chemical Formula | C₂₄H₄₄O₆ | [1][3] |

| Molecular Weight | 428.61 g/mol | [3] |

| Appearance | Amber to yellowish viscous liquid | [1][4] |

| Density | ~0.99 g/mL at 25°C | [1][3] |

| Saponification Value | 145 - 160 mg KOH/g | [4] |

| Acid Value | max 8 mg KOH/g | [4] |

| Hydroxyl Value | 190 - 210 mg KOH/g | [4] |

Experimental Protocols for HLB Determination

The HLB value of fatty acid esters of polyhydric alcohols like this compound can be experimentally determined using Griffin's method, which relies on the saponification and acid values of the surfactant.[5][6]

The governing equation is:

HLB = 20 * (1 - S / A)

Where:

-

S is the Saponification Value of the ester.

-

A is the Acid Value of the fatty acid.

Protocol 1: Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to completely saponify one gram of the ester.[5][7][8]

Materials:

-

This compound sample

-

0.5 N Ethanolic Potassium Hydroxide (KOH) solution

-

0.5 N Hydrochloric Acid (HCl) standard solution

-

Phenolphthalein indicator

-

Reflux condenser and round-bottom flask

-

Water bath

-

Burette and pipette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL round-bottom flask.[9][10]

-

Pipette 25 mL of 0.5 N ethanolic KOH solution into the flask.[9][10]

-

Set up a blank determination in a separate flask containing 25 mL of the 0.5 N ethanolic KOH solution without the sample.[10]

-

Connect both flasks to reflux condensers and heat them on a boiling water bath for 30-60 minutes to ensure complete saponification.[7][9]

-

Cool the flasks to room temperature.

-

Add a few drops of phenolphthalein indicator to each flask.[10]

-

Titrate the excess KOH in both the sample and blank flasks with the 0.5 N HCl standard solution until the pink color disappears.[6][10]

-

Record the volume of HCl used for the sample (S) and the blank (B).

Calculation: Saponification Value (SV) = [(B - S) * N * 56.1] / W

-

B = Volume of HCl for the blank (mL)

-

S = Volume of HCl for the sample (mL)

-

N = Normality of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the this compound sample (g)

Protocol 2: Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[5]

Materials:

-

Oleic acid (the fatty acid component of this compound)

-

Neutralized ethanol-ether mixture (1:1)

-

0.1 N Potassium Hydroxide (KOH) solution

-

Phenolphthalein indicator

-

Conical flask

-

Burette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.5 g of oleic acid into a conical flask.

-

Dissolve the sample in about 20 mL of the neutralized ethanol-ether mixture. Gentle warming may be required.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH used.

Calculation: Acid Value (A) = (V * N * 56.1) / W

-

V = Volume of KOH solution used (mL)

-

N = Normality of the KOH solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the oleic acid sample (g)

Visualizations: Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the HLB of this compound.

Caption: Relationship between HLB value, surfactant properties, and emulsion type.

Caption: Experimental workflow for HLB value determination via saponification.

Caption: Simplified workflow for preparing a W/O emulsion using this compound.

Applications in Research and Drug Development

The lipophilic nature of this compound makes it an invaluable excipient in various pharmaceutical formulations:

-

Water-in-Oil (W/O) Emulsions: It is a primary emulsifier for stabilizing W/O emulsions, which are used as vehicles for both hydrophilic and lipophilic drugs.[2]

-

Drug Delivery Systems: this compound is utilized in the formulation of microspheres, organogels, and nanoemulsions for controlled and targeted drug delivery.[1][11][12] In these systems, it can influence drug loading capacity and release kinetics.[13] For instance, it has been used in the development of organogels for the topical delivery of antimicrobials and in the preparation of polylactic acid (PLA) and polycaprolactone (PCL) microspheres.[11][12]

-

Co-emulsifier: In combination with high HLB surfactants (e.g., Polysorbate 80), this compound is used to fine-tune the required HLB of an oil phase to create stable oil-in-water (O/W) emulsions. This blend allows for precise control over emulsion stability and characteristics.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. You are being redirected... [bio-world.com]

- 4. syskem.de [syskem.de]

- 5. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Aquadocs Repository [aquadocs.org]

- 8. Saponification value - Wikipedia [en.wikipedia.org]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. researchgate.net [researchgate.net]

- 12. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Sorbitan Monooleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of sorbitan monooleate, a widely used non-ionic surfactant, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their formulations.

Introduction to this compound

This compound, also known by its commercial name Span 80, is a versatile emulsifier and stabilizer derived from the esterification of sorbitol with oleic acid.[1][2] It is a viscous, amber-colored liquid with a lipophilic character, reflected by its low hydrophilic-lipophilic balance (HLB) value of approximately 4.3.[2] This property makes it particularly suitable for forming stable water-in-oil (W/O) emulsions.[2] While it is insoluble in water, it exhibits good solubility and dispersibility in a wide range of organic solvents.[1][2]

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its effective use in various applications. While extensive quantitative data is not always readily available in public literature, this section compiles the available information into a structured format for easy comparison. It is important to note that solubility can be influenced by the specific grade and purity of both the this compound and the solvent, as well as the temperature.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Ethanol | Alcohol | 50 mg/mL | Not Specified | Soluble |

| Ethanol | Alcohol | Soluble | > Melting Point | - |

| Ethyl Acetate | Ester | Soluble | Not Specified | - |

| Toluene | Aromatic Hydrocarbon | Soluble | Not Specified | - |

| Petroleum Ether | Aliphatic Hydrocarbon | Soluble | Not Specified | - |

| Mineral Oil | Aliphatic Hydrocarbon | Soluble | Not Specified | - |

| Vegetable Oils | Triglycerides | Soluble | Not Specified | - |

| Ether | Ether | Slightly Soluble | > Melting Point | - |

| Acetone | Ketone | Insoluble | Not Specified | - |

| Glycols | Alcohol | Insoluble | Not Specified | - |

| Water | - | Insoluble (Dispersible in warm water) | Not Specified | - |

This table is a compilation of data from multiple sources. The term "Soluble" is used when specific quantitative values are not provided in the literature. Researchers are encouraged to determine precise solubility for their specific systems.

Experimental Protocols for Solubility Determination

Determining the precise solubility of this compound in a specific organic solvent often requires experimental evaluation. The following are detailed methodologies for key experiments that can be employed for this purpose.

Isothermal Equilibrium Method

This is a classical and accurate method for determining the solubility of a solute in a solvent at a specific temperature.

Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of this compound in the clear supernatant is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Methodology:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

-

Seal the vial tightly and place it in the thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

After stirring, allow the mixture to stand undisturbed at the same temperature for a sufficient time (e.g., 12-24 hours) to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or spectrophotometry.

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100g ).

Cloud Point Titration Method

The cloud point method is a simpler and faster technique to determine the phase separation temperature, which is related to solubility, especially for systems with limited solubility or those that exhibit a temperature-dependent solubility profile.

Principle: A solution of this compound in a solvent is heated or cooled until the solution becomes turbid, indicating the onset of phase separation (the cloud point).

Apparatus:

-

Jacketed glass vessel

-

Circulating water bath with temperature control

-

Calibrated thermometer or thermocouple

-

Light source and detector (or visual observation)

-

Stirrer

Methodology:

-

Prepare a solution of a known concentration of this compound in the organic solvent of interest in the jacketed glass vessel.

-

Begin stirring the solution at a constant rate.

-

Gradually increase or decrease the temperature of the circulating bath at a controlled rate (e.g., 1°C/minute).

-

Continuously monitor the solution for the first sign of turbidity. This can be done visually against a dark background with good lighting or instrumentally by measuring the transmittance of light through the solution.

-

The temperature at which the solution becomes cloudy is recorded as the cloud point.

-

The process can be repeated with different concentrations of this compound to construct a phase diagram.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the Isothermal Equilibrium Method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and detailed experimental protocols. For specific applications, it is highly recommended that researchers conduct their own solubility studies to obtain precise and relevant data for their formulations.

References

A Technical Guide to Nonionic Surfactants in Pharmaceutical Research

Executive Summary: Nonionic surfactants are indispensable excipients in modern pharmaceutical research and development. Characterized by their uncharged hydrophilic head groups, these amphiphilic molecules offer a unique combination of low toxicity, high compatibility with other ingredients, and stability across a wide range of pH and ionic strengths.[1][2] This technical guide provides an in-depth overview of their core applications, from enhancing the solubility of poorly water-soluble drugs to their role in sophisticated drug delivery systems. It includes a comparative table of physicochemical properties for commonly used surfactants, detailed experimental protocols for their characterization, and visual diagrams of key mechanisms and workflows to support researchers, scientists, and drug development professionals.

Introduction to Nonionic Surfactants

Surfactants are amphiphilic compounds that reduce interfacial tension between different phases, such as oil and water or a solid and a liquid.[3] Nonionic surfactants, which do not ionize in aqueous solution, are among the most frequently used types in the pharmaceutical industry.[4] Their utility stems from a favorable safety profile and versatility in a multitude of applications.[2][5]

Key roles of nonionic surfactants in pharmaceuticals include:

-

Solubilizing Agents: Increasing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs), particularly those belonging to the Biopharmaceutical Classification System (BCS) classes II and IV.[3][5]

-

Emulsifiers and Stabilizers: Forming and stabilizing emulsions, suspensions, and other dispersed systems, preventing phase separation and ensuring product uniformity.[1][2]

-

Wetting Agents: Improving the wettability of hydrophobic drug particles in suspensions and solid dosage forms, which can enhance dissolution rates.[1]

-

Permeation Enhancers: Modifying biological membranes like the skin to increase the penetration of drugs in topical and transdermal delivery systems.[6][7]

-

Drug Delivery Vehicles: Self-assembling into structures like micelles and vesicles (niosomes) that can encapsulate drugs, offering controlled release and targeted delivery.[3][8]

Classification and Physicochemical Properties

Nonionic surfactants are typically classified based on the nature of their hydrophilic group. The two main categories are polyoxyethylene types (also known as ethoxylates) and polyol types.[4] Important physicochemical properties that govern their function include the Hydrophile-Lipophile Balance (HLB), which indicates the balance between the hydrophilic and lipophilic portions of the molecule, and the Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to self-assemble into micelles.[9][10]

| Surfactant Name (Common Brand) | Type | Avg. Molecular Weight (Da) | HLB Value | CMC (mM in H₂O) |

| Polysorbate 80 (Tween® 80) | Polyoxyethylene Sorbitan Ester | ~1,310 | 15.0 | ~0.012[9][11] |

| Polysorbate 20 (Tween® 20) | Polyoxyethylene Sorbitan Ester | ~1,228 | 16.7 | ~0.059[9] |

| Sorbitan Monooleate (Span® 80) | Sorbitan Ester | ~428 | 4.3 | - |

| Poloxamer 407 (Pluronic® F-127) | Block Copolymer (PEO-PPO-PEO) | ~12,600[12] | 22.0 | ~0.007 (7.0 µM) |

| Poloxamer 188 (Pluronic® F-68) | Block Copolymer (PEO-PPO-PEO) | ~8,400[13][14] | 29.0 | Varies widely (0.04 - 100 mM)[13] |

| Polyoxyl 40 Stearate (Myrj™ S40) | Polyoxyethylene Stearate | ~2,040 | 16.9 | ~0.02 |

| Polyoxyl 35 Castor Oil (Kolliphor® EL) | Polyoxyethylene Castor Oil | ~2,500 | 12-14 | ~0.02 |

Note: CMC values are approximate and can vary significantly with temperature, ionic strength, and the presence of other solutes.

Core Applications in Pharmaceutical Research

Solubilization of Poorly Soluble Drugs

The primary mechanism for solubilization is micelle formation.[3] Above the CMC, surfactant molecules form colloidal aggregates with a hydrophobic core and a hydrophilic shell. Poorly water-soluble drug molecules can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[2][3] This enhancement of solubility is a critical factor in improving the bioavailability of many oral drugs.[2]

References

- 1. Mechanism of inhibition of P-glycoprotein mediated efflux by Pluronic P123/F127 block copolymers: relationship between copolymer concentration and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of Pluronic Block Copolymers on P-gp Efflux Activity: Experience With HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ijsdr.org [ijsdr.org]

- 5. Dialysis Bag Method: Significance and symbolism [wisdomlib.org]

- 6. Inhibition of multidrug resistance-associated protein (MRP) functional activity with pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of pluronic P123 and F127 block copolymer on P-glycoprotein transport and CYP3A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Sapphire North America [sapphire-usa.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Poloxamer 188 as surfactant in biological formulations - An alternative for polysorbate 20/80? - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorbitan Monooleate (Span 80): A Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across various scientific disciplines for its excellent emulsifying, stabilizing, and dispersing properties.[1] Derived from the esterification of sorbitol with oleic acid, this biodegradable and biocompatible excipient has become a cornerstone in the development of advanced drug delivery systems, emulsion-based formulations, and nanomaterials.[1][2] Its lipophilic nature, characterized by a low hydrophilic-lipophilic balance (HLB) value of 4.3, makes it particularly effective in the formation of stable water-in-oil (W/O) emulsions and as a co-surfactant in oil-in-water (O/W) emulsions, often in combination with polysorbates like Tween 80.[1][3] This guide provides an in-depth technical overview of the core applications of Span 80 in scientific research, with a focus on drug delivery, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Properties and Emulsification Science

Span 80's primary function is to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions.[1] In W/O emulsions, the hydrophilic head of the Span 80 molecule orients towards the dispersed water droplets, while its lipophilic tail extends into the continuous oil phase, creating a stabilizing interfacial film. When used with a high-HLB surfactant like Tween 80, the combination allows for the creation of highly stable O/W emulsions and microemulsions by achieving an optimal HLB for the specific oil phase.[4][5] This versatility makes Span 80 a valuable tool in formulating a wide range of systems for scientific investigation.

Applications in Drug Delivery Systems

Span 80 is a key component in various drug delivery platforms designed to enhance the therapeutic efficacy of pharmaceuticals. Its ability to form stable nanostructures and modify biological barriers makes it invaluable for delivering a wide array of therapeutic agents, from small molecules to large biologics.

Organogels

Span 80, in combination with co-surfactants like Tween 80, can form organogels, which are three-dimensional, semi-solid systems capable of immobilizing an apolar solvent.[4][6] These formulations are gaining importance for topical and transdermal drug delivery due to their ease of preparation and stability.[4][6]

Quantitative Data: Span 80/Tween 80 Based Organogels for Ciprofloxacin Delivery [6]

| Formulation (Span 80:Tween 80) | Drug Content (w/w) | Cumulative Drug Release at 8h (%) |

| G-organogel (1:1) + Drug | 1% | ~75 |

| H-organogel (1:2) + Drug | 1% | ~60 |

| I-organogel (1:3) + Drug | 1% | ~68 |

Experimental Protocol: Preparation of Span 80-Tween 80 Based Organogels [6][7]

-

Preparation of Surfactant Mixture: Prepare mixtures of Span 80 and Tween 80 in desired weight ratios (e.g., 1:1, 1:2, 1:3).

-

Dissolution in Oil: Add a specified amount of the surfactant mixture to a specified volume of oil (e.g., sunflower oil) in a beaker with continuous stirring using a magnetic stirrer for 20 minutes.

-

Addition of Aqueous Phase: Add water dropwise to the oil-surfactant mixture while stirring. Continue adding water until a gel-like structure is formed.

-

Drug Incorporation (for drug-loaded gels): Disperse the drug in the oil phase before adding the surfactant mixture.

Nanoparticles and Nano-vesicles

Span 80 is extensively used in the fabrication of nanoparticles and nano-vesicles for targeted and controlled drug release. These nanosystems can encapsulate both hydrophilic and lipophilic drugs, protect them from degradation, and improve their bioavailability.

Quantitative Data: Span 80 in Nanoparticle and Nano-vesicle Formulations

| Formulation Type | Drug | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |

| Anionic Nanoparticles | pEGFP-C3 Plasmid | Span 80, Oleylamine | 304 | - | [8] |

| Anionic Nanoparticles | pEGFP-C3 Plasmid | Span 80, Poly-L-arginine | 247 | - | [8] |

| Nano-vesicles | Docetaxel | Span 80 | - | 74.0 | [9] |

| PLGA Nanoparticles | Methotrexate | PLGA, Span 80, LDH | ~180-250 | ~55-70 | [10] |

Experimental Protocol: Preparation of Span 80 Nano-vesicles [11]

-

Lipid Film Hydration: Dissolve Span 80, cholesterol (as a stabilizer), and the drug in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.

-

Sonication: Sonicate the resulting suspension using a probe or bath sonicator to reduce the vesicle size and obtain a homogenous nano-vesicle dispersion.

-

Purification: Remove the un-encapsulated drug by dialysis or centrifugation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hydrothermal Preparation of Faceted Vesicles Made of Span 40 and Tween 40 and Their Characterization | MDPI [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Development of span 80-tween 80 based fluid-filled organogels as a matrix for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crodapharma.com [crodapharma.com]

- 6. Development of span 80–tween 80 based fluid-filled organogels as a matrix for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anionic nanoparticles based on Span 80 as low-cost, simple and efficient non-viral gene-transfection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of tumor-specific caffeine-potentiated chemotherapy using a novel drug delivery system with Span 80 nano-vesicles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sorbitan Monooleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monooleate, commercially known as Span 80, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is a mixture of partial esters of sorbitol and its mono- and dianhydrides with oleic acid.[3][4][5] As a lipophilic (oil-loving) surfactant, it is particularly effective as a water-in-oil (W/O) emulsifier, stabilizer, wetting agent, and dispersant.[1][4][6] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and the experimental protocols used for its characterization.

Chemical Identity

This compound is synthesized via the esterification of sorbitan (a dehydrated form of sorbitol) with oleic acid.[1][2][7]

-

IUPAC Name: [2-(3,4-Dihydroxyoxolan-2-Yl)-2-Hydroxy-Ethyl] (E)-Octadec-9-Enoate[8]

-

Molecular Weight: Approximately 428.60 g/mol [7][10][11][12]

Physical and Chemical Characteristics

The functional properties of this compound are defined by a specific range of physical and chemical parameters. These are summarized below.

General Physical Properties

| Property | Value | References |

| Appearance | Amber to brown, viscous, oily liquid. May also be a light cream to tan solid or flakes. | [3][7][9][13] |

| Odor | Slight, bland, fatty/characteristic odor. | [3][12] |

| Density | Approximately 0.986 g/mL at 25 °C. | [1][8][9][12][14] |

| Melting Point | 10-12 °C | [6][14] |

| Boiling Point | >500 °F (>260 °C) | [12] |

| Flash Point | >230 °F (>110 °C) | [14][15] |

| Refractive Index | n20/D ~1.48 | [14] |

| Viscosity | Approximately 1000 centipoise (cP). | [16] |

Solubility Profile

This compound is a lipophilic substance with limited aqueous solubility.

| Solvent | Solubility | References |

| Water | Insoluble; dispersible in hot water. | [3][5][6][7] |

| Ethanol | Soluble (e.g., 50 mg/mL). | [3][7][8][14] |

| Mineral & Vegetable Oils | Soluble. | [5][14] |

| Toluene | Soluble. | [5][7] |

| Acetone | Insoluble. | [3][5][8] |

| Propylene Glycol | Insoluble. | [14] |

Physicochemical Parameters

These parameters are critical for quality control and formulation development.

| Parameter | Value | Description | References |

| HLB Value | 4.3 | The Hydrophile-Lipophile Balance (HLB) value indicates its strong lipophilic nature, making it suitable for W/O emulsions. | [1][4][6][7][9] |

| Acid Value | ≤ 8.0 mg KOH/g | Measures the amount of free fatty acids present. | [7][14] |

| Saponification Value | 145 - 160 mg KOH/g | Indicates the average molecular weight of the fatty acids. | [4][7][14] |

| Hydroxyl Value | 193 - 210 mg KOH/g | Corresponds to the content of free hydroxyl groups. | [7][14] |

| Iodine Value | 62 - 76 | Measures the degree of unsaturation in the fatty acid chains. | [14] |

| Moisture Content | ≤ 2.0% w/% | Quantifies the amount of water present. | [7] |

Synthesis Pathway

This compound is produced through a direct esterification reaction. The process involves two main stages: the dehydration of sorbitol to form sorbitan (an intramolecular ether), followed by the esterification of sorbitan with oleic acid.[2][3][17] This can be performed as a one-step or two-step process.[2][17]

Caption: Figure 1: Synthesis of this compound

Experimental Protocols

Characterization of this compound involves standardized analytical methods to ensure quality and consistency.

Determination of Physicochemical Values (Acid, Saponification, Hydroxyl)

These values are determined by titration, as specified in pharmacopeial monographs.

-

Principle:

-

Acid Value: Direct titration of the sample dissolved in a suitable solvent (e.g., ethanol) with a standardized solution of potassium hydroxide (KOH) to neutralize free fatty acids.

-

Saponification Value: Refluxing the sample with a known excess of alcoholic KOH to saponify the esters. The unreacted KOH is then back-titrated with a standardized acid (e.g., HCl).

-

Hydroxyl Value: Acetylation of the free hydroxyl groups using a reagent like acetic anhydride in pyridine. The excess acetic anhydride is hydrolyzed, and the resulting acetic acid is titrated with standardized KOH.

-

-

Apparatus: Burettes, reflux condenser, heating mantle, magnetic stirrer, analytical balance.

-

Procedure (General Outline for Saponification Value): a. Accurately weigh approximately 2g of this compound into a 250 mL flask.[14] b. Add 25.0 mL of 0.5 N alcoholic KOH solution. c. Connect the flask to a reflux condenser and heat the mixture at reflux for 1 hour.[14] d. Allow the solution to cool slightly and add a few drops of phenolphthalein indicator. e. Titrate the excess KOH with 0.5 N HCl until the pink color disappears. f. Perform a blank titration under the same conditions without the sample. g. Calculate the saponification value using the difference in titration volumes between the blank and the sample.

Measurement of Viscosity

The viscosity of the viscous liquid is typically measured using a rotational viscometer.[18][19]

-

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[20][21] The resistance to this rotation is proportional to the dynamic viscosity of the fluid.

-

Apparatus: Rotational viscometer with appropriate spindles, temperature-controlled water bath or jacket, beaker.

-

Procedure: a. Place a sample of this compound in a beaker and allow it to equilibrate to a specified temperature (e.g., 25 °C) using the water bath. b. Select an appropriate spindle and rotational speed based on the expected viscosity range to ensure the torque reading is within the optimal range (typically 10-90%) of the instrument's scale. c. Immerse the spindle into the sample up to the marked level. d. Start the motor and allow the reading to stabilize. e. Record the viscosity value (often in cP or mPa·s) directly from the instrument's display.

Caption: Figure 2: Viscosity Measurement Workflow

Determination of Solubility

-

Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Vials or test tubes, magnetic stirrer or vortex mixer, analytical balance, temperature-controlled bath.

-

Procedure (Qualitative): a. Add a small, measured amount of this compound (e.g., 0.1 g) to a fixed volume of the solvent (e.g., 10 mL) in a vial at a controlled temperature. b. Vigorously agitate the mixture for a set period. c. Visually inspect the mixture for any undissolved material against a dark background. d. If fully dissolved, incrementally add more solute until saturation is reached or classify as "soluble," "freely soluble," etc., based on pharmacopeial definitions. e. For immiscible liquids, observe phase separation to determine insolubility.

Safety and Handling

This compound is generally considered to have a low order of acute toxicity.[12] However, standard laboratory safety practices should be observed.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[15][22][23] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][23]

-

Storage: Store in tightly closed containers in a cool, dry place.[14][15]

Conclusion

This compound (Span 80) is a well-characterized excipient with defined physical and chemical properties that make it a versatile tool in formulation science. Its lipophilic nature, defined by an HLB of 4.3, is key to its primary function as a W/O emulsifier. The analytical protocols outlined in this guide are fundamental for ensuring the quality, consistency, and performance of this compound in its various applications within research and product development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. btsjournals.com [btsjournals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound Span 80: Properties and Uses [cnchemsino.com]

- 7. Sorbitan Mono Oleate Span 80 | 1338-43-8 | E 494- HUANA [huanachemical.com]

- 8. You are being redirected... [bio-world.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 1338-43-8・this compound・191-13412・195-13415[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. Sorbitane Monooleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ulprospector.com [ulprospector.com]

- 14. chembk.com [chembk.com]

- 15. fishersci.com [fishersci.com]

- 16. scribd.com [scribd.com]

- 17. globethesis.com [globethesis.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. measurlabs.com [measurlabs.com]

- 20. cscscientific.com [cscscientific.com]

- 21. corrosionpedia.com [corrosionpedia.com]

- 22. pccarx.com [pccarx.com]

- 23. huanachemical.com [huanachemical.com]

Sorbitan Monooleate as a Water-in-Oil Emulsifying Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sorbitan monooleate, commercially known as Span 80, and its application as a primary non-ionic emulsifying agent for the formulation of stable water-in-oil (W/O) emulsions. This document details its physicochemical properties, mechanism of action, and provides standardized experimental protocols for the preparation and evaluation of W/O emulsions for pharmaceutical and research applications.

Introduction

This compound is a versatile non-ionic surfactant derived from the esterification of sorbitol with oleic acid.[1] It is a viscous, amber-colored oily liquid widely utilized across the pharmaceutical, cosmetic, and food industries for its excellent emulsifying, stabilizing, and dispersing properties.[2][3] Due to its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, it is particularly effective in forming stable water-in-oil emulsions, where water droplets are dispersed within a continuous oil phase.[1][2]

In drug development, W/O emulsions are crucial for various delivery systems, including topical creams, ointments, and parenteral formulations. They can enhance the bioavailability of lipophilic drugs, protect sensitive active pharmaceutical ingredients (APIs) from hydrolysis and enzymatic degradation, and enable controlled or sustained release. This compound plays a pivotal role in the physical stability of these formulations by reducing the interfacial tension between the oil and water phases.[2]

Physicochemical Properties

The efficacy of this compound as a W/O emulsifier is rooted in its specific physicochemical characteristics. A summary of these key properties is presented below.

| Property | Value | References |

| Synonyms | Span 80, Sorbitan Oleate | [2] |

| CAS Number | 1338-43-8 | [1] |

| Molecular Formula | C₂₄H₄₄O₆ | [1] |

| Molecular Weight | 428.61 g/mol | [4] |

| HLB Value | 4.3 | [1][2] |

| Appearance | Amber, viscous liquid | [2][3] |

| Density | ~0.986 g/mL at 25°C | [1] |

| Viscosity | 1000-2000 mPa·s at 20°C | [5] |

| Solubility | Soluble in mineral oil, vegetable oils, ethanol; Insoluble in water | [3][6] |

| Critical Micelle Concentration (CMC) | Varies with solvent (e.g., ~1.8 x 10⁻⁵ mol/L in pentane) |

Mechanism of Emulsification

This compound stabilizes W/O emulsions by adsorbing at the interface between the dispersed water droplets and the continuous oil phase. Its molecular structure consists of a polar sorbitan head group and a nonpolar oleic acid tail. In a W/O system, the lipophilic oleic acid tail orients itself into the oil phase, while the hydrophilic sorbitan head group extends into the water droplet.

This orientation reduces the interfacial tension, lowering the energy required to disperse water into fine droplets. Subsequently, it forms a protective steric barrier around the water droplets, which physically hinders their coalescence and prevents phase separation, thus ensuring the kinetic stability of the emulsion.[1][2] At higher concentrations, this compound can also increase the viscosity of the external oil phase, which further enhances stability by impeding droplet movement.[1]

Experimental Protocols

The following sections detail standardized methodologies for the preparation and characterization of W/O emulsions stabilized with this compound.

Preparation of a Water-in-Oil (W/O) Emulsion

This protocol describes the preparation of a model W/O emulsion using a high-shear homogenizer, a common method for achieving fine droplet dispersion.

Materials and Equipment:

-

Continuous phase: Mineral oil (or other suitable oil)

-

Emulsifier: this compound (Span 80)

-

Dispersed phase: Purified water

-

High-shear homogenizer (e.g., rotor-stator type)

-

Beakers and graduated cylinders

-

Analytical balance

-

Heating plate with magnetic stirrer (optional)

Procedure:

-

Prepare the Oil Phase: Weigh the desired amount of the oil phase into a beaker. Add the calculated amount of this compound (typically 1-10% w/w of the total emulsion weight).

-

Dissolve the Emulsifier: Gently heat the oil phase to 40-60°C while stirring to ensure complete dissolution of the this compound. Allow the mixture to cool to room temperature.

-

Prepare the Aqueous Phase: In a separate beaker, weigh the required amount of purified water.

-

Emulsification: Place the oil phase beaker under the high-shear homogenizer. Begin homogenization at a low to moderate speed (e.g., 5,000-10,000 rpm).

-

Add Aqueous Phase: Slowly add the aqueous phase to the oil phase dropwise or in a thin stream while the homogenizer is running.

-

High-Shear Mixing: Once all the aqueous phase is added, increase the homogenization speed (e.g., 15,000-25,000 rpm) and continue mixing for a specified period (e.g., 5-15 minutes) to reduce the water droplet size.

-

Cooling and Storage: If heating was used, allow the emulsion to cool to room temperature. Transfer the final emulsion to a sealed container for storage and subsequent analysis.

Droplet Size Analysis

Droplet size distribution is a critical parameter influencing emulsion stability and performance. Dynamic Light Scattering (DLS) is a suitable technique for sub-micron droplets.

Equipment:

-

Dynamic Light Scattering (DLS) instrument

-

Appropriate cuvettes (e.g., glass or quartz)

-

Micropipettes

-

Water-saturated continuous phase (for dilution)

Procedure:

-

Prepare Dilution Medium: To prevent droplet dissolution upon dilution, saturate the continuous phase (e.g., mineral oil) with water. Mix oil and a small amount of water, vortex, and centrifuge. Use the supernatant oil for dilution.

-

Sample Preparation: Dilute a small, representative sample of the W/O emulsion with the water-saturated oil. A high dilution factor (e.g., 1:300 to 1:600) is often necessary to avoid multiple scattering effects. Mix gently by inverting the sample vial.

-

Instrument Setup: Set the DLS instrument parameters, including the refractive index of the dispersant (oil phase) and the material (water), viscosity of the dispersant, and measurement temperature (e.g., 25°C).

-

Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.

-

Data Acquisition: Perform the DLS measurement. The instrument will measure the Brownian motion of the water droplets and calculate the hydrodynamic diameter using the Stokes-Einstein equation.

-

Analysis: Analyze the resulting size distribution data, noting the mean droplet diameter (e.g., Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the distribution.

Accelerated Stability Testing

Accelerated stability tests are performed to predict the long-term shelf-life of an emulsion by subjecting it to stress conditions.

This test assesses the emulsion's resistance to creaming or sedimentation under accelerated gravitational forces.

Equipment:

-

Laboratory centrifuge with temperature control

-

Graduated centrifuge tubes

Procedure:

-

Sample Preparation: Fill graduated centrifuge tubes with a specific volume (e.g., 10 mL) of the W/O emulsion.

-

Centrifugation: Place the tubes in the centrifuge. Centrifuge the samples at a defined speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[4]

-

Observation: After centrifugation, carefully remove the tubes and visually inspect for any signs of instability, such as phase separation (a distinct layer of water at the bottom) or creaming.

-

Quantification: Measure the volume of any separated phase. The stability can be expressed as a percentage of the remaining emulsified volume. A stable emulsion will show no measurable phase separation.

This test evaluates the emulsion's stability when exposed to temperature fluctuations that may occur during transport and storage.

Equipment:

-

Freezer (e.g., -10°C to -20°C)

-

Incubator or temperature-controlled chamber (e.g., 25°C and 45°C)

-

Sealed containers for the emulsion

Procedure:

-

Initial State: Record the initial physical properties of the emulsion (appearance, viscosity, droplet size).

-

Cycle 1 - Freezing: Place the emulsion sample in a freezer at -20°C for a period of 24-48 hours.

-

Cycle 1 - Thawing: Remove the sample and allow it to thaw at room temperature (~25°C) for 24 hours.[2]

-

Cycle 1 - Heating: Place the thawed sample in an incubator at an elevated temperature (e.g., 40-45°C) for 24 hours.[2]

-

Cycle Completion: Return the sample to room temperature for 24 hours. This completes one cycle.

-

Repetition: Repeat this process for a minimum of three to five cycles.[2]

-

Final Evaluation: After the final cycle, visually inspect the sample for signs of instability such as phase separation, crystallization, or significant changes in consistency. Re-measure physical properties (viscosity, droplet size) and compare them to the initial values. A stable formulation will exhibit minimal changes.

Visualization of Workflow

The preparation and characterization of a W/O emulsion follow a logical workflow, from component selection to final stability assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. You are being redirected... [bio-world.com]

- 4. The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Sorbitan Monooleate as a Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monooleate, a non-ionic surfactant, is a pivotal excipient in a multitude of pharmaceutical, cosmetic, and food formulations.[1][2] Its efficacy as an emulsifier, stabilizer, and dispersing agent stems from its unique amphiphilic molecular structure, comprising a hydrophilic sorbitan head and a lipophilic oleic acid tail. This guide provides a comprehensive technical overview of the core mechanisms governing the surfactant properties of this compound, with a focus on its physicochemical characteristics, synthesis, and diverse applications, particularly in emulsion and drug delivery systems. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.

Physicochemical Properties of this compound

The surfactant behavior of this compound is dictated by its distinct physicochemical properties. These parameters are crucial for predicting its performance in various formulations.

| Property | Value | Significance |

| Chemical Formula | C24H44O6 | Defines the molecular composition and weight.[1] |

| Molecular Weight | 428.61 g/mol | Influences diffusion and surface activity.[1] |

| Hydrophile-Lipophile Balance (HLB) | 4.3 | Indicates its strong lipophilic nature, making it ideal for water-in-oil (W/O) emulsions.[1][3][4][5] |

| Physical Form | Amber, viscous liquid | Affects handling and incorporation into formulations.[1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | Determines its application in oil-based systems.[4][6] |

| Critical Micelle Concentration (CMC) | Varies with solvent | The concentration at which micelle formation begins, crucial for detergency and solubilization. In non-aqueous solvents like benzene and carbon tetrachloride, the CMC has been determined.[7] In water-oil systems, it has also been calculated from interfacial tension measurements.[5][6] |

| Interfacial Tension Reduction | Significant | The ability to lower the energy at the interface between two immiscible liquids, which is fundamental to emulsification.[1][8] |

The Mechanism of Action: How this compound Works

The primary role of this compound as a surfactant is to reduce the interfacial tension between immiscible phases, such as oil and water. This is achieved through the adsorption of its molecules at the interface. The hydrophilic sorbitan head orients towards the aqueous phase, while the lipophilic oleic acid tail extends into the oil phase. This orientation creates a stable interfacial film, preventing the coalescence of dispersed droplets and thereby stabilizing the emulsion.[1][9]

At concentrations above the Critical Micelle Concentration (CMC), this compound molecules self-assemble into micelles in the bulk phase.[10][11] In aqueous environments, these are typically reverse micelles where the hydrophilic heads form the core and the lipophilic tails extend outwards. This micellar aggregation is key to its function in solubilizing lipophilic drugs and enhancing their bioavailability.

Figure 1: Mechanism of this compound at an Oil-Water Interface.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound involves the esterification of sorbitol with oleic acid.[12][13] A typical laboratory-scale protocol is as follows:

Materials:

-

Sorbitol

-

Oleic acid

-

p-Toluenesulfonic acid (catalyst)

-

Reaction kettle with a stirrer, thermometer, and vacuum connection

Procedure:

-

Sequentially add oleic acid, sorbitol, and a composite catalyst (e.g., p-toluenesulfonic acid at 2.5% based on sorbitol weight) into the vacuum reaction kettle.[3][12]

-

Heat the mixture to approximately 160°C under vacuum (0.07-0.09 MPa).[12]

-

Once the temperature reaches above 165°C, start the material circulating pump.[12]

-

Increase the temperature to 180-220°C and maintain the reaction for 7-9 hours with continuous stirring.[3][12]

-

Monitor the reaction progress by taking samples periodically to check for product transparency.[12]

-

Once the reaction is complete (indicated by a transparent product), cool the mixture to 80-90°C.[12]

-

Remove the vacuum to obtain the final this compound product.[12]

Figure 2: Experimental Workflow for the Synthesis of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Method

The CMC is a fundamental property of a surfactant. A common method for its determination is by measuring the surface tension of solutions at various concentrations.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break or inflection point occurs in the plot, indicating the onset of micelle formation.[14]

Preparation and Characterization of a Water-in-Oil (W/O) Emulsion

Given its low HLB value, this compound is an excellent choice for stabilizing W/O emulsions.

Materials:

-

This compound

-

Mineral oil (or other suitable oil)

-

Purified water

-

Homogenizer (e.g., rotor-stator or high-pressure)

-

Microscope

-

Particle size analyzer

Procedure:

-

Dissolve this compound in the oil phase.

-

Gradually add the aqueous phase to the oil phase while homogenizing at a high speed.

-

Continue homogenization for a set period to ensure uniform droplet size.

-

Characterize the emulsion for its type (e.g., using a dye solubility test), droplet size distribution (using microscopy and a particle size analyzer), and stability (by observing phase separation over time at different storage conditions).[15]

Figure 3: Workflow for W/O Emulsion Preparation and Characterization.